Superior Sigma-1 Receptor Affinity and Selectivity vs. BD-1063
BD-1047 exhibits significantly higher affinity for the sigma-1 receptor compared to the structurally related antagonist BD-1063. In radioligand binding assays, BD-1047 displays a Ki of 0.9 nM for σ1, while BD-1063 has a Ki of 4.43 nM [1]. This nearly 5-fold difference in potency is critical for studies requiring maximal target engagement. Furthermore, BD-1047 retains moderate σ2 affinity (Ki = 47 nM), providing a >50-fold selectivity window, whereas BD-1063's σ2 affinity is considerably weaker .
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | σ1: 0.9 nM; σ2: 47 nM |
| Comparator Or Baseline | BD-1063: σ1: 4.43 nM |
| Quantified Difference | BD-1047 is ~5-fold more potent at σ1 (0.9 nM vs. 4.43 nM) |
| Conditions | Radioligand binding assay using rat brain homogenates |
Why This Matters
Higher affinity ensures more complete σ1 receptor occupancy at lower concentrations, reducing the risk of off-target effects due to high dosing.
- [1] Matsumoto, R. R., Bowen, W. D., Tom, M. A., Vo, V. N., Truong, D. D., & De Costa, B. R. (1995). Characterization of two novel sigma receptor ligands: antidystonic effects in rats suggest sigma receptor antagonism. European Journal of Pharmacology, 280(3), 301–310. View Source
